molecular formula C36H72O4S2Sn B1665613 Diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate CAS No. 26401-97-8

Diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate

Cat. No.: B1665613
CAS No.: 26401-97-8
M. Wt: 751.8 g/mol
InChI Key: HLRRSFOQAFMOTJ-UHFFFAOYSA-L
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Description

Diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate is an organotin compound with the molecular formula C₃₆H₇₂O₄S₂Sn. It is widely recognized for its role as a thermal stabilizer in the production of polyvinyl chloride (PVC) and other polymers. This compound is characterized by its ability to enhance the thermal stability of polymers, making it a valuable additive in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dioctyltin di(isooctyl thioglycolate) typically involves the reaction of dioctyltin oxide with isooctyl thioglycolate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Dioctyltin oxide+Isooctyl thioglycolateDioctyltin di(isooctyl thioglycolate)\text{Dioctyltin oxide} + \text{Isooctyl thioglycolate} \rightarrow \text{Diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate} Dioctyltin oxide+Isooctyl thioglycolate→Dioctyltin di(isooctyl thioglycolate)

Industrial Production Methods: In industrial settings, the production of dioctyltin di(isooctyl thioglycolate) involves the use of high-purity reagents and precise control of reaction parameters such as temperature, pressure, and reaction time. The process is optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound back to its thiol form.

    Substitution: The thioglycolate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides and sulfones, while reduction can regenerate the thiol form .

Scientific Research Applications

Diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

  • Dioctyltin bis(isooctyl thioglycolate)
  • Alkyltin tris(isooctyl thioglycolate)
  • Dioctyltin dichloride

Comparison: Diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate is unique in its ability to provide superior thermal stability compared to other similar compounds. Its specific structure allows for more effective stabilization of polymers, making it a preferred choice in industrial applications. Additionally, its low toxicity and minimal migration make it suitable for use in food-grade packaging materials and drinking water pipes .

Properties

IUPAC Name

6-methylheptyl 2-[[2-(6-methylheptoxy)-2-oxoethyl]sulfanyl-dioctylstannyl]sulfanylacetate
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InChI

InChI=1S/2C10H20O2S.2C8H17.Sn/c2*1-9(2)6-4-3-5-7-12-10(11)8-13;2*1-3-5-7-8-6-4-2;/h2*9,13H,3-8H2,1-2H3;2*1,3-8H2,2H3;/q;;;;+2/p-2
Source PubChem
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InChI Key

HLRRSFOQAFMOTJ-UHFFFAOYSA-L
Source PubChem
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Canonical SMILES

CCCCCCCC[Sn](CCCCCCCC)(SCC(=O)OCCCCCC(C)C)SCC(=O)OCCCCCC(C)C
Source PubChem
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Molecular Formula

C36H72O4S2Sn
Record name DI(N-OCTYL)TIN-S,S'-BIS(ISOOCTYLMERCAPTOACETATE)
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DSSTOX Substance ID

DTXSID10881145
Record name Acetic acid, [(dioctylstannylene)dithio]di-, bis(6-methylheptyl) ester
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Molecular Weight

751.8 g/mol
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Physical Description

Di(n-octyl)tin-s,s'-bis(isooctylmercaptoacetate) is a clear yellow viscous liquid. (NTP, 1992), Liquid
Record name DI(N-OCTYL)TIN-S,S'-BIS(ISOOCTYLMERCAPTOACETATE)
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Record name Acetic acid, 2,2'-[(dioctylstannylene)bis(thio)]bis-, 1,1'-diisooctyl ester
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Flash Point

greater than 200 °F (NTP, 1992)
Record name DI(N-OCTYL)TIN-S,S'-BIS(ISOOCTYLMERCAPTOACETATE)
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Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992)
Record name DI(N-OCTYL)TIN-S,S'-BIS(ISOOCTYLMERCAPTOACETATE)
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Density

1.082 at 62.1 °F (NTP, 1992) - Denser than water; will sink
Record name DI(N-OCTYL)TIN-S,S'-BIS(ISOOCTYLMERCAPTOACETATE)
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Vapor Pressure

10.2 mmHg at 77 °F (NTP, 1992)
Record name DI(N-OCTYL)TIN-S,S'-BIS(ISOOCTYLMERCAPTOACETATE)
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CAS No.

26401-97-8, 21286-93-1
Record name DI(N-OCTYL)TIN-S,S'-BIS(ISOOCTYLMERCAPTOACETATE)
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Record name Acetic acid, 2,2'-[(dioctylstannylene)bis(thio)]bis-, 1,1'-diisooctyl ester
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Record name Acetic acid, [(dioctylstannylene)dithio]di-, bis(6-methylheptyl) ester
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Record name Diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate
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Record name DIOCTYLTIN DI(ISOOCTYL THIOGLYCOLATE)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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